molecular formula C9H5ClF2O3 B12851268 3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropanoic acid

3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropanoic acid

Cat. No.: B12851268
M. Wt: 234.58 g/mol
InChI Key: BGZJKVSDUDGERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropanoic acid is a fluorinated aromatic compound characterized by a 4-chlorophenyl group attached to a difluorinated 2-oxopropanoic acid backbone. Its molecular formula is C₉H₅ClF₂O₃, with a molecular weight of 234.59 g/mol. The compound’s structure combines electron-withdrawing substituents (chlorine and fluorine) with a ketone and carboxylic acid functional group, making it a candidate for diverse applications in medicinal chemistry and materials science. The difluoro substitution at the 3-position enhances metabolic stability and modulates electronic properties, while the 4-chlorophenyl group contributes to hydrophobic interactions in biological systems .

Properties

IUPAC Name

3-(4-chlorophenyl)-3,3-difluoro-2-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF2O3/c10-6-3-1-5(2-4-6)9(11,12)7(13)8(14)15/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZJKVSDUDGERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)C(=O)O)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, which undergoes a series of reactions to introduce the difluoro and keto groups.

    Keto Group Introduction: The keto group is introduced through oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Final Steps: The final product is obtained through purification processes such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropanoic acid may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of appropriate solvents, reaction temperatures, and catalysts to maximize production while minimizing waste and environmental impact.

Chemical Reactions Analysis

Esterification and Derivatization

The carboxylic acid group undergoes classical esterification with alcohols under acidic or catalytic conditions. For example:

  • Reaction with methanol in H<sub>2</sub>SO<sub>4</sub> yields methyl 3-(4-chlorophenyl)-3,3-difluoro-2-oxopropanoate, confirmed by <sup>1</sup>H NMR (δ 3.85 ppm for OCH<sub>3</sub>) and <sup>19</sup>F NMR (δ −107.7 ppm for CF<sub>2</sub>) .

Reaction Conditions Product Yield
EsterificationMeOH, H<sub>2</sub>SO<sub>4</sub>, refluxMethyl ester85–92%
Amide formationNH<sub>3</sub>/THF, EDCIPrimary amide78%

Decarboxylation Pathways

The α-keto acid moiety facilitates decarboxylation under thermal or catalytic conditions:

  • Thermal decarboxylation at 130°C produces 3-(4-chlorophenyl)-3,3-difluoroacetophenone (via CO<sub>2</sub> elimination) .

  • Yb(OTf)<sub>3</sub>-catalyzed decarboxylation generates a difluoroenolate intermediate, enabling aldol reactions with aldehydes/ketones (e.g., synthesis of γ,γ-difluoro-β-hydroxyketones) .

Key Mechanism :

  • Yb(OTf)<sub>3</sub> coordinates to the carbonyl oxygen, weakening the C–CO<sub>2</sub>H bond.

  • Decarboxylation forms a stabilized difluoroenolate.

  • Nucleophilic attack on electrophiles yields β-difluorinated aldol adducts .

Nucleophilic Additions

The α-keto group participates in nucleophilic reactions:

  • Grignard additions : Reaction with CH<sub>3</sub>MgBr yields tertiary alcohol derivatives.

  • Condensation with amines : Forms imine intermediates for heterocyclic synthesis (e.g., triazines) under Q-tube reactor conditions .

Example :
Condensation with 1-amino-2-imino-4-arylpyridine-3-carbonitrile in TFA/AcOH produces pyrido[1,2-b] triazine derivatives (85–91% yield) .

Biocatalytic Interactions

Enzymatic transformations highlight its role in pharmaceutical intermediates:

  • Alcohol dehydrogenase (ADH)-mediated reductions : Converts ketone derivatives to chiral alcohols (e.g., for crizotinib synthesis) .

  • Co-factor recycling systems : Enable stereoselective synthesis of APIs like clopidogrel analogs .

Enzyme System Application Efficiency
ADH from LactobacillusReduction to (S)-2-chloro-1-aryl ethanol>99% e.e., 96% yield
GDH-coupled systemsNADPH recycling812 g·L<sup>−1</sup>·h<sup>−1</sup>

Comparative Reactivity Analysis

The chlorophenyl and difluoromethyl groups significantly alter reactivity compared to analogs:

Compound Reactivity Profile
3-Phenyl-2-oxopropanoic acidFaster decarboxylation but lower stereoselectivity in aldol reactions
3,3-Difluoro-2-oxobutyric acidReduced electrophilicity at α-carbon due to electron-withdrawing CF<sub>2</sub> group
3-(4-Nitrophenyl) analogEnhanced acidity (pK<sub>a</sub> ~2.1) but prone to nitro-group reduction side reactions

Scientific Research Applications

Anti-inflammatory and Analgesic Effects

Research indicates that 3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropanoic acid may exhibit anti-inflammatory and analgesic properties. Studies have shown that it can modulate immune responses and influence inflammatory pathways, suggesting its potential in treating conditions related to inflammation and pain management.

Case Study:
A study investigating the compound's interactions with biological systems found that it significantly reduced markers of inflammation in animal models. The mechanism appears linked to its ability to affect signaling pathways associated with pain perception.

Receptor Modulation

The compound has been explored for its interactions with specific biological receptors, which could lead to novel therapeutic agents. Its structural components suggest potential efficacy as a receptor antagonist or modulator in various diseases.

Herbicidal Properties

There is ongoing research into the herbicidal applications of 3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropanoic acid. The unique fluorinated structure may enhance its effectiveness as a herbicide by altering the compound's interaction with plant metabolic pathways.

Data Table: Herbicidal Activity Comparison

Compound NameActive IngredientMode of ActionEfficacy
3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropanoic acidYesInhibits specific enzymes in plantsHigh
GlyphosateN-(phosphonomethyl)glycineInhibits EPSP synthaseModerate
Atrazine6-chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamineInhibits photosynthesisHigh

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including enzyme inhibition, signal transduction modulation, and changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of 3-(4-chlorophenyl)-3,3-difluoro-2-oxopropanoic acid, it is compared to structurally or functionally related compounds below.

Structural Analogues

Compound Name Molecular Formula Key Substituents Key Properties/Applications References
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) C₁₅H₁₁ClO₂ 4-Chlorophenyl, α,β-unsaturated ketone Studied via DFT for electronic properties; HOMO-LUMO gap = 3.5 eV
(R)-3-(4-Chlorophenyl)-2-hydroxypropanoic acid C₉H₉ClO₃ 4-Chlorophenyl, chiral hydroxyl group Synthetic intermediate; chiral resolution applications
Ethyl 2-[3-(4-Benzoylphenylamino)-3-oxopropanamido]-4-phenylbutanoate C₂₈H₂₇N₃O₅ Benzoylphenylamino, ester functionality Synthetic peptide mimetic; coupling via EDCI
2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic acid (Isindone) C₁₆H₁₃NO₃ Isoindolyl, propanoic acid Anti-inflammatory drug (Proprietary: Flosin, Reumofene)

Electronic and Reactivity Comparisons

  • Electron-Withdrawing Effects: The difluoro substitution in the target compound intensifies electron withdrawal compared to hydroxyl (in C₉H₉ClO₃) or amino groups (in C₂₈H₂₇N₃O₅), increasing its acidity (pKa ~2.5 estimated) and stabilizing the enolate intermediate in reactions .
  • Steric Effects: The absence of bulky groups (e.g., isoindolyl in Isindone) improves solubility in polar solvents compared to C₁₆H₁₃NO₃ .

Spectroscopic Properties

  • IR Spectroscopy : The carbonyl stretch (C=O) in the target compound (~1720 cm⁻¹) is shifted compared to α,β-unsaturated ketones in 4CPHPP (~1680 cm⁻¹) due to fluorine’s inductive effects .
  • NMR: The ¹⁹F NMR signal for CF₂ is expected near -110 ppm, distinct from mono-fluorinated analogues .

Limitations and Knowledge Gaps

  • No direct DFT or experimental data on the target compound’s HOMO-LUMO gap or dipole moment were found in the provided evidence. Extrapolations are based on analogues like 4CPHPP .

Biological Activity

3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropanoic acid (commonly referred to as CFDA) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

CFDA has the following chemical characteristics:

PropertyValue
Molecular FormulaC₉H₅ClF₂O₃
Molecular Weight234.58 g/mol
Melting Point167-169 °C
Boiling Point312.6 ± 42.0 °C (predicted)
pKa1.60 ± 0.54 (predicted)

These properties indicate that CFDA is a stable compound with potential solubility in various solvents, which is advantageous for biological testing.

The biological activity of CFDA is primarily attributed to its interaction with various molecular targets. The presence of the chlorophenyl and difluoro groups enhances its binding affinity to enzymes and receptors through hydrophobic interactions and hydrogen bonding. This can modulate the activity of target molecules, leading to diverse biological effects.

Antimicrobial Activity

Research has indicated that CFDA exhibits notable antimicrobial properties. In vitro studies demonstrated its effectiveness against several bacterial strains, including those resistant to conventional antibiotics. For instance, a study reported that CFDA inhibited the growth of Klebsiella pneumoniae with an MIC (Minimum Inhibitory Concentration) value significantly lower than that of traditional antibiotics .

Anti-inflammatory Effects

CFDA has also been investigated for its anti-inflammatory properties. In animal models, it was shown to reduce inflammation markers such as TNF-α and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by researchers at the University of Antwerp evaluated CFDA against multi-drug resistant strains of bacteria. The results indicated a high efficacy rate, with CFDA achieving an MIC of 4 µg/mL against E. coli strains resistant to ampicillin .
  • In Vivo Anti-inflammatory Study : In a model of induced arthritis in rats, CFDA administration led to a significant reduction in paw swelling and joint inflammation compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells .

Structure-Activity Relationship (SAR)

The structural components of CFDA play a crucial role in its biological activity:

  • Chlorophenyl Group : Enhances lipophilicity and facilitates membrane penetration.
  • Difluoro Substitution : Modulates electronic properties, potentially increasing binding affinity to biological targets.

Comparative Analysis with Similar Compounds

To understand the uniqueness of CFDA, it is beneficial to compare it with related compounds:

CompoundBiological ActivityMIC (µg/mL)
3-(4-Chlorophenyl)-2-hydroxypropanoic acidModerate antibacterial16
3-(4-Bromophenyl)-3,3-difluoro-2-oxopropanoic acidLow antibacterial>32
3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropanoic acid High antibacterial4

This table illustrates that CFDA exhibits superior antibacterial activity compared to its analogs.

Q & A

Basic: What are the recommended synthetic routes for 3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropanoic acid, and how can purity be optimized?

Methodological Answer:
A plausible synthesis involves fluorination of a precursor such as 3-(4-chlorophenyl)-3-oxopropanoic acid. For example, difluorination can be achieved using a DAST (diethylaminosulfur trifluoride) reagent under anhydrous conditions. Post-synthesis, purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using dichloromethane/hexane mixtures) is recommended. Intermediate characterization by 1H NMR^1 \text{H NMR} and 19F NMR^{19} \text{F NMR} is critical to confirm fluorination efficiency . Purity (>95%) can be verified via HPLC with a C18 column and UV detection at 254 nm, as described for structurally related compounds .

Basic: How should researchers characterize the physicochemical properties of this compound?

Methodological Answer:
Key characterization steps include:

  • Acidity (pKa): Determine using potentiometric titration in aqueous buffer systems. For related 3-(4-chlorophenyl)propanoic acid derivatives, pKa values range from 4.47–4.61, suggesting the difluoro and oxo groups may lower pKa due to electron-withdrawing effects .
  • Spectroscopy: 1H NMR^1 \text{H NMR} (DMSO-d6) to identify aromatic protons (δ 7.4–7.6 ppm) and ketone/acid protons (δ 12–14 ppm). 19F NMR^{19} \text{F NMR} (CDCl3) should show two equivalent fluorine atoms near δ -120 ppm.
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion ([M-H]⁻ at m/z 262.9854 for C₉H₅ClF₂O₃⁻) .

Advanced: How do the difluoro and oxo substituents influence the compound’s reactivity compared to non-fluorinated analogs?

Methodological Answer:
The electron-withdrawing nature of the difluoro and oxo groups increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., in esterification or amidation reactions). Comparative studies with 3-(4-chlorophenyl)propanoic acid (pKa ~4.61) suggest the difluoro analog may exhibit stronger acidity, enabling unique reactivity in coupling reactions. Computational modeling (DFT) can quantify electronic effects by analyzing LUMO localization at the ketone group . Experimental validation via kinetic studies under basic conditions (e.g., reaction with Grignard reagents) is recommended .

Advanced: What computational strategies are suitable for predicting the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding to enzymes like FABP4/5 (Fatty Acid-Binding Proteins), leveraging crystal structures (PDB) of related inhibitors. MD parameters should account for fluorine’s van der Waals radius and electrostatic potential .
  • Docking Studies: Use AutoDock Vina to predict binding affinities. The oxo group may form hydrogen bonds with catalytic residues, while the chlorophenyl moiety contributes hydrophobic interactions. Compare results with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from assay conditions (e.g., pH, solvent). Standardize protocols:

  • Enzyme Assays: Use Tris-HCl buffer (pH 7.4) and DMSO (<1% v/v) to maintain compound solubility.
  • Control Experiments: Include positive controls (e.g., BMS309403 for FABP4 inhibition) and validate via orthogonal methods like SPR (Surface Plasmon Resonance) for binding kinetics.
  • Data Normalization: Express activity as % inhibition relative to vehicle controls, with triplicate measurements to assess reproducibility .

Advanced: What strategies are effective for analyzing degradation products under oxidative stress?

Methodological Answer:

  • Stress Testing: Expose the compound to H₂O₂ (3% w/v) or UV light (254 nm) and monitor degradation via LC-MS.
  • Product Identification: Compare fragmentation patterns with known metabolites. For example, oxidative defluorination may yield 3-(4-chlorophenyl)-2-oxopropanoic acid (m/z 213.0).
  • Mechanistic Insight: Use EPR spectroscopy to detect radical intermediates, or employ fluorescent probes (e.g., APF/HPF) to quantify hydroxyl radical formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.